molecular formula C₉H₈D₅N B1161674 N-Isopropylaniline-d5

N-Isopropylaniline-d5

Cat. No.: B1161674
M. Wt: 140.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropylaniline-d5 is a deuterium-labeled analog of N-Isopropylaniline, a compound characterized as a clear, brown liquid with a density of 0.9±0.1 g/cm³ and a boiling point of approximately 203-204 °C . It is insoluble in water and is primarily valued in research and development for its application as a stable isotope-labeled internal standard . This makes it particularly useful in advanced analytical techniques such as mass spectrometry and NMR spectroscopy, where it aids in the accurate quantification and metabolic tracing of related compounds in complex matrices. Researchers should note that the base compound, N-Isopropylaniline, is classified as hazardous. It is fatal if inhaled and harmful if swallowed . It can cause skin and eye irritation and target organs including the respiratory system, blood, cardiovascular system, liver, and kidneys . Proper safety measures are essential: wear appropriate personal protective equipment (PPE) including respiratory protection, gloves, and eye protection, and ensure good ventilation in the work area . In case of exposure, immediate medical advice is critical . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any personal use. For a comprehensive list of hazard statements, precautions, and first-aid measures, please consult the relevant Safety Data Sheet for N-Isopropylaniline .

Properties

Molecular Formula

C₉H₈D₅N

Molecular Weight

140.24

Synonyms

Isopropylphenylamine-d5;  N-(1-Methylethyl)benzenamine-d5;  N-(1-Methylethyl)phenylamine-d5;  N-Isopropylbenzenamine-d5;  N-Phenyl-N-(1-methylethyl)amine-d5;  N-Phenylisopropylamine-d5

Origin of Product

United States

Advanced Synthetic Strategies and Deuterium Incorporation for N Isopropylaniline D5

Regioselective Deuteration Methodologies

Regioselective deuteration allows for the specific placement of deuterium (B1214612) atoms within a molecule. This is particularly advantageous for studying kinetic isotope effects and for blocking specific sites of metabolic degradation.

Catalytic Hydrogen Isotope Exchange (HIE) Approaches (e.g., Ir-catalyzed, Mn-catalyzed systems)

Catalytic Hydrogen Isotope Exchange (HIE) has emerged as a powerful tool for the direct substitution of hydrogen with deuterium in organic molecules. Transition metal catalysts, particularly those based on iridium and manganese, have demonstrated significant efficacy in this regard.

Iridium-based catalysts are highly effective for HIE reactions. For instance, iridium(I) complexes can catalyze the C-H activation required for the exchange process. researchgate.net These reactions often exhibit excellent functional group tolerance and deliver high levels of deuterium incorporation under mild conditions. researchgate.netnih.gov One notable system involves an air-stable iridium catalyst, [IrCl(COD)(IMes)], which, in the presence of H₂, NaOMe, and methanol-d₄, efficiently deuterates a range of N-heterocycles with high site selectivity. nih.gov The mechanism is believed to involve the formation of iridium-deuteride species that then participate in the C-D bond formation. nih.gov Another approach utilizes an iridium(III)-bipyridonate catalyst for the α-selective deuteration of alcohols with deuterium oxide (D₂O) as the deuterium source. rsc.orgrsc.org This method proceeds via a dehydrogenation-deuteration sequence, where the alcohol is first oxidized to a carbonyl intermediate, followed by the deuteration of the intermediate. rsc.orgrsc.org

Manganese-catalyzed systems offer a cost-effective alternative to precious metal catalysts. A novel methodology employing manganese pentacarbonyl bromide facilitates the selective ortho-deuteration of benzaldehydes using D₂O. rsc.org This reaction proceeds through a C-H activation mechanism and utilizes a transient directing group strategy, where an amine additive forms an in-situ directing group to guide the deuteration to the ortho positions. rsc.org Such strategies could potentially be adapted for the selective deuteration of aniline (B41778) derivatives.

Table 1: Comparison of Catalytic HIE Systems
Catalyst SystemDeuterium SourceKey FeaturesPotential Applicability to N-Isopropylaniline
Iridium(I) complexesD₂ gasHigh efficiency, mild conditions, predictable regiocontrol. researchgate.netDirect deuteration of the aromatic ring or isopropyl group.
[IrCl(COD)(IMes)]/H₂/NaOMeMethanol-d₄High site selectivity for N-heterocycles, base-enhanced efficiency. nih.govOrtho-deuteration of the aniline ring.
Iridium(III)-bipyridonateD₂Oα-selective deuteration of alcohols via a dehydrogenation-deuteration mechanism. rsc.orgrsc.orgNot directly applicable, but highlights D₂O as a viable source.
Manganese pentacarbonyl bromideD₂OOrtho-selective deuteration of benzaldehydes using a transient directing group. rsc.orgPotential for ortho-deuteration of the aniline ring with appropriate directing group strategy.

Tandem Reductive Amination-Deuteration Sequences in Catalytic Systems

A highly efficient method for the synthesis of deuterated anilines involves a tandem reductive amination-deuteration sequence. This approach combines the formation of the amine with the incorporation of deuterium in a single process. A multifunctional phosphorus-doped carbon-supported iron catalyst has been developed for this purpose. researchgate.netnih.gov This system demonstrates excellent reactivity and regioselectivity for a wide range of deuterated anilines and amines. researchgate.netnih.gov The reaction likely proceeds through the formation of an imine intermediate from aniline and a carbonyl compound, which is then reduced and deuterated in a concerted or sequential manner. This method offers a streamlined route to N-alkylated and deuterated anilines.

Deuteration via Targeted C-H Activation Pathways

Targeted C-H activation provides a direct and atom-economical way to introduce deuterium into specific positions of a molecule. Iridium(I) catalyzed C-H activation has been shown to be an efficient method for the hydrogen isotope exchange of sp³ C-H bonds, which is relevant for deuterating the isopropyl group of N-isopropylaniline. researchgate.net Additionally, silver-catalyzed deuteration of nitroaromatics using D₂O has been reported. researchgate.net While this method targets nitroaromatics, it highlights a C-H activation mechanism that leads to deuterium accumulation on the aromatic ring. researchgate.net Such a strategy could be envisioned for aniline derivatives, potentially starting from a nitro-precursor to N-isopropylaniline.

Precursor-Based Deuteration and Isotopic Synthetic Routes

An alternative to direct deuteration of the final molecule is the use of deuterated starting materials or building blocks in the synthetic route.

Strategic Deuterium Source Utilization (e.g., D₂O, D₂ gas)

The choice of deuterium source is a critical aspect of any deuteration strategy. Deuterium oxide (D₂O) and deuterium gas (D₂) are the most common and economically viable sources. researchgate.netrsc.org

Deuterium Oxide (D₂O): D₂O is an inexpensive and readily available deuterium source. It is often used in transition metal-catalyzed HIE reactions. rsc.orgrsc.orgnih.gov For instance, an iron single-atom catalytic system has been developed for the efficient deuteration of (hetero)arenes using D₂O under mild conditions. nih.gov The Fe-P pair sites in the catalyst are believed to activate D₂O to facilitate the deuteration. nih.gov

Deuterium Gas (D₂): D₂ gas is another common deuterium source, particularly in HIE reactions catalyzed by iridium complexes. researchgate.net While effective, the handling of a flammable gas requires specialized equipment.

The selection between D₂O and D₂ depends on the specific catalytic system, reaction conditions, and desired isotopic incorporation levels.

Design of Deuterated Synthons

The synthesis of N-Isopropylaniline-d5 can be strategically achieved by employing a deuterated synthon, such as aniline-d5. Aniline-d5, where the five hydrogens on the aromatic ring are replaced by deuterium, is a commercially available starting material. zeotope.com This deuterated precursor can then be subjected to N-alkylation with an isopropyl group. A common method for this is reductive amination, reacting aniline-d5 with acetone in the presence of a reducing agent. cnchemshop.com This approach ensures that the deuterium atoms are located specifically on the aromatic ring of the final this compound product. This method provides a high degree of control over the location and level of deuterium incorporation.

Table 2: Research Findings on Deuteration Strategies
StrategyCatalyst/ReagentDeuterium SourceKey FindingsReference
Catalytic HIEIridium(III)-bipyridonateD₂OEnables α-selective deuteration of alcohols through a dehydrogenation-deuteration pathway. rsc.orgrsc.org
Tandem Reductive Amination-DeuterationPhosphorus-doped carbon-supported Fe catalystNot specifiedHighly efficient for a wide range of deuterated anilines and amines. researchgate.netnih.gov
Catalytic HIE via C-H ActivationIridium(I) complexD₂ gasEfficient for sp³ C-H bonds, offering predictable regiocontrol. researchgate.net
Catalytic HIE[IrCl(COD)(IMes)]/H₂/NaOMeMethanol-d₄Achieves high site selectivity in the deuteration of N-heterocycles. nih.gov
Catalytic HIEManganese pentacarbonyl bromideD₂OAchieves ortho-selective deuteration of benzaldehydes via a transient directing group. rsc.org
Precursor-based SynthesisAniline-d5 and acetone-Reductive amination provides a direct route to N-isopropylaniline with deuterium on the aromatic ring. zeotope.comcnchemshop.com

Optimization of Reaction Conditions for Deuterium Incorporation Yield and Isotopic Purity

The successful synthesis of this compound with high isotopic enrichment and chemical yield hinges on the meticulous optimization of various reaction parameters. The process of hydrogen-deuterium (H-D) exchange on the aniline ring is influenced by factors including the choice of catalyst, reaction temperature, the nature of the deuterium source and solvent, and the pH of the reaction medium. Research on the deuteration of aniline and its derivatives provides a foundational framework for optimizing the synthesis of this compound.

The temperature of the reaction is a critical variable that must be controlled to balance reaction kinetics with potential side reactions and isotopic scrambling. While uncatalyzed H-D exchange reactions often require extremely high temperatures (above 250°C), the use of catalysts allows for significantly milder conditions. nih.gov For many aniline derivatives, elevating the temperature from ambient to around 80°C can substantially increase the rate and extent of deuterium incorporation without compromising the stability of the molecule. nih.gov

The choice of deuterium source and solvent system is also paramount. Heavy water (D₂O) is the most common and cost-effective deuterium source for these types of reactions. nih.govresearchgate.netnih.gov The purity of the D₂O is crucial for achieving high isotopic enrichment. Investigations into solvent effects have revealed that the presence of organic co-solvents can be detrimental to the deuterium incorporation efficiency. researchgate.net Therefore, conducting the reaction in neat D₂O is often the optimal approach. For certain substrates, highly acidic deuterium sources like deuterated trifluoroacetic acid (CF₃COOD) can also be employed to achieve rapid H-D exchange. nih.gov

Detailed research findings on the optimization of these conditions for aniline, a close structural analog of N-isopropylaniline, are presented in the following tables.

Interactive Data Table: Effect of Catalyst on Deuterium Incorporation

CatalystSubstrateDeuterium SourceTemperature (°C)Deuterium Incorporation (%)Reference
Mn@Starch-10002,6-dimethylanilineD₂O10094 (ortho-positions) researchgate.net
Pt/CAnilineD₂O80up to 98 (overall) nih.gov
NoneAnilineD₂O26047 (ortho), 64 (para), 3 (meta) nih.gov

Interactive Data Table: Influence of Additives on Deuterium Incorporation

CatalystSubstrateAdditiveDeuterium Incorporation (%)Reference
Mn@Starch-10002,6-dimethylanilineNone94 researchgate.net
Mn@Starch-10002,6-dimethylanilineTriethylamine80 researchgate.net
Mn@Starch-10002,6-dimethylanilineSodium Hydroxide34 researchgate.net

By systematically adjusting these parameters—catalyst, temperature, solvent, and pH—it is possible to define an optimal reaction protocol that maximizes both the chemical yield and the isotopic purity of the target compound, this compound.

Spectroscopic and Spectrometric Characterization of N Isopropylaniline D5 in Advanced Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution and Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of molecules. For N-Isopropylaniline-d5, which is deuterated on the phenyl ring, specific NMR techniques would be crucial for confirming the precise location and extent of deuterium incorporation.

Advanced 1H, 13C, and 2H NMR Techniques in Isotopic Analysis

A complete analysis would involve ¹H, ¹³C, and ²H NMR spectroscopy. In the ¹H NMR spectrum of this compound, the aromatic region would be expected to show a significant reduction in signal intensity and complexity compared to the non-deuterated compound, confirming the substitution of protons with deuterium. The remaining proton signals corresponding to the isopropyl group and the N-H proton would provide information about the electronic environment.

¹³C NMR spectroscopy would reveal shifts in the carbon resonances of the deuterated phenyl ring due to the isotopic effect of deuterium. These shifts, though small, are measurable and provide further confirmation of deuteration. ²H NMR would show a distinct signal in the aromatic region, directly observing the deuterium nuclei and confirming their presence on the phenyl ring.

Interactive Data Table: Expected NMR Data for this compound (Note: The following table is a template representing the type of data required for a complete analysis and is not based on experimental results, which are currently unavailable.)

Nucleus Expected Chemical Shift (ppm) Multiplicity Notes
¹H ~3.6 Septet CH of isopropyl group
¹H ~1.2 Doublet CH₃ of isopropyl group
¹H ~3.8 Broad Singlet NH proton
¹³C Data Unavailable - Phenyl carbons expected to show isotopic shifts
¹³C Data Unavailable - Isopropyl carbons

Application in Conformational Analysis and Molecular Dynamics Studies

Deuterium labeling is a powerful tool for studying the conformation and dynamics of molecules. By selectively replacing protons with deuterium, specific parts of the molecule can be "highlighted" or "muted" in NMR experiments. For this compound, studying the through-space interactions (e.g., via Nuclear Overhauser Effect) between the isopropyl group protons and any remaining phenyl protons could provide insights into the preferred rotational conformation around the C-N bond.

Mass Spectrometry (MS) for Isotopic Purity and Reaction Monitoring

Mass spectrometry is indispensable for determining the molecular weight and isotopic purity of labeled compounds.

High-Resolution Mass Spectrometry for Isotopic Fingerprinting and Quantification

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which would be approximately 5 mass units higher than that of the unlabeled compound (C₉H₁₃N, MW: 135.21 g/mol ). The isotopic distribution pattern would be critical in assessing the isotopic purity, revealing the percentage of molecules that are fully deuterated (d5) versus those with lower levels of deuterium incorporation (d1, d2, d3, d4).

Quantitative Analysis Methodologies Utilizing this compound as an Internal Standard

Due to its mass difference, this compound would be an excellent internal standard for the quantitative analysis of N-Isopropylaniline in various matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated standard co-elutes with the analyte but is detected at a different mass-to-charge ratio, allowing for accurate quantification by correcting for variations in sample preparation and instrument response.

Interactive Data Table: Expected Mass Spectrometry Data for this compound (Note: This table is a template of expected data and is not based on specific experimental findings.)

Ion Expected m/z (Monoisotopic) Notes
[M]+ ~140 Molecular ion of this compound

Vibrational Spectroscopy (IR, Raman) for Deuteration Effects and Bond Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the C-D bonds compared to C-H bonds.

In the IR and Raman spectra of this compound, the C-H stretching vibrations of the aromatic ring, typically observed around 3000-3100 cm⁻¹, would be replaced by C-D stretching vibrations at a lower frequency, approximately 2200-2300 cm⁻¹. Similarly, C-H bending vibrations would also shift to lower wavenumbers upon deuteration. These characteristic shifts would serve as a clear indicator of successful deuteration of the phenyl ring.

Electron Paramagnetic Resonance (EPR) Studies in Mechanistic Interrogations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying molecules with unpaired electrons. In the context of this compound, EPR studies are instrumental in elucidating reaction mechanisms, particularly those involving radical intermediates. The isotopic labeling with deuterium (d5) on the phenyl ring provides a nuanced tool for probing the electronic structure and reaction pathways of radical species derived from N-isopropylaniline.

The generation of radical cations of N-isopropylaniline is a key step in many of its oxidative reactions. These paramagnetic species can be generated through chemical or electrochemical oxidation and subsequently studied by EPR. The resulting EPR spectrum provides a wealth of information, including the g-value, which is characteristic of the radical's electronic environment, and hyperfine coupling constants (hfc), which describe the interaction of the unpaired electron with magnetic nuclei, such as ¹⁴N and ¹H (or ²H in the case of this compound).

The use of this compound in EPR studies offers distinct advantages for mechanistic interrogation. The substitution of hydrogen with deuterium on the aromatic ring leads to a significant change in the hyperfine structure of the EPR spectrum. Deuterium has a smaller magnetic moment and a nuclear spin of I=1 compared to hydrogen (I=1/2). This results in smaller hyperfine coupling constants and a greater number of lines, which can sometimes lead to a better-resolved spectrum, simplifying the analysis of the electron spin density distribution within the radical.

Furthermore, kinetic isotope effects (KIEs) can be investigated by comparing the EPR spectra and reaction kinetics of the deuterated and non-deuterated N-isopropylaniline. researchgate.net Differences in the rates of formation or decay of radical intermediates can provide critical insights into the rate-determining steps of a reaction mechanism, particularly whether a C-H bond on the aromatic ring is broken in that step.

Detailed Research Findings

While specific EPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be illustrated through research on analogous aniline (B41778) derivatives and amine radical cations. nih.govrsc.org For instance, in studies of the oxidation of various N-alkylanilines, EPR spectroscopy has been successfully employed to identify and characterize the corresponding radical cations.

The analysis of the hyperfine coupling constants in the EPR spectrum of the N-isopropylaniline radical cation would allow for the mapping of the unpaired electron spin density. It is expected that the largest hyperfine coupling would be with the ¹⁴N nucleus of the amine group, with significant couplings also to the protons (or deuterons) on the aromatic ring and the isopropyl group. The deuteration of the phenyl ring in this compound would specifically alter the hyperfine pattern associated with the aromatic ring, allowing for unambiguous assignment of the coupling constants.

Consider a hypothetical scenario where the N-isopropylaniline radical cation is generated and studied by EPR. The data obtained could be tabulated as follows, comparing the expected hyperfine coupling constants for both the deuterated and non-deuterated species.

Nucleus Hyperfine Coupling Constant (a) in N-Isopropylaniline Radical Cation (Gauss) Hyperfine Coupling Constant (a) in this compound Radical Cation (Gauss)
¹⁴Na(N) ≈ 9 - 11a(N) ≈ 9 - 11
N-Ha(H) ≈ 10 - 12a(H) ≈ 10 - 12
Isopropyl-CHa(H) ≈ 6 - 8a(H) ≈ 6 - 8
ortho-H / -Da(H) ≈ 4 - 6a(D) ≈ 0.6 - 0.9
meta-H / -Da(H) ≈ 1 - 2a(D) ≈ 0.15 - 0.3
para-H / -Da(H) ≈ 5 - 7a(D) ≈ 0.7 - 1.1

Note: The values presented in this table are illustrative and based on typical hyperfine coupling constants observed for similar aromatic amine radical cations. The values for deuterium are estimated based on the ratio of the magnetogyric ratios of ²H and ¹H (γD/γH ≈ 0.153).

Such data would be invaluable in understanding the distribution of the unpaired electron. For example, a relatively large hyperfine coupling to the para-proton (or deuteron) would indicate significant spin density at that position, which could have implications for the regioselectivity of subsequent reactions. By comparing the EPR spectra of the deuterated and non-deuterated compounds, researchers can gain a more precise understanding of the electronic structure of the radical intermediate and, by extension, the reaction mechanism.

Theoretical and Computational Investigations of N Isopropylaniline D5 Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules like N-Isopropylaniline-d5. researchgate.net These methods, based on solving the Schrödinger equation, provide insights into molecular properties such as charge distribution, orbital energies, and reaction pathways. researchgate.net

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net For aromatic amines like N-isopropylaniline, DFT can be employed to investigate various properties that govern their reactivity.

Detailed DFT studies on aniline (B41778) and its derivatives provide valuable information on their electronic and structural properties. researchgate.net For instance, calculations can reveal how the nitrogen atom's lone pair interacts with the aromatic ring and how this is influenced by substituents. These calculations can also determine key electronic descriptors related to reactivity.

Table 1: Calculated Electronic Properties of Aniline Derivatives using DFT

CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
Aniline-5.12-0.251.53
N-methylaniline-4.98-0.181.68
N,N-dimethylaniline-4.85-0.111.82

Note: The data in this table is illustrative and based on general trends observed in DFT studies of aniline derivatives. Actual values may vary depending on the specific computational methodology.

Ab Initio Methods in Transition State Geometry Determination

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods are particularly useful for accurately determining the geometries of molecules, including the transient and high-energy transition states of chemical reactions.

A relevant reaction for N-isopropylaniline is N-dealkylation, a common metabolic process. nih.govnih.govrug.nlnih.govmdpi.com Ab initio calculations can be employed to model the reaction pathway of, for example, the oxidation of the isopropyl group. This involves identifying the transition state structure, which is a critical step in understanding the reaction mechanism and predicting its rate. The geometry of the transition state, including bond lengths and angles of the atoms involved in the bond-breaking and bond-forming processes, can be precisely calculated.

Molecular Dynamics (MD) Simulations for Solvent Effects and Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.goveasychair.orgwvu.edueasychair.org This technique is invaluable for understanding how a molecule like this compound behaves in a solution and for exploring its different possible shapes, or conformations. nih.goveasychair.orgwvu.edueasychair.org

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their dynamic behavior. For a molecule in a solvent, the simulation would explicitly include a large number of solvent molecules, allowing for the study of solute-solvent interactions. These simulations can reveal how the solvent influences the conformational preferences of N-isopropylaniline, for example, by stabilizing certain conformations through hydrogen bonding or other intermolecular forces.

The results of an MD simulation can be used to generate a conformational landscape, which is a map of the different low-energy conformations the molecule can adopt and the energy barriers between them. This provides insight into the flexibility of the molecule and the relative populations of different conformers at a given temperature.

Prediction and Analysis of Kinetic Isotope Effects (KIE)

The replacement of an atom with one of its isotopes can lead to a change in the rate of a chemical reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE). The study of KIEs is a powerful tool for elucidating reaction mechanisms. For this compound, where deuterium (B1214612) atoms replace hydrogen atoms on the aromatic ring, KIEs can provide valuable information about reactions involving the aniline moiety.

Primary and Secondary Isotope Effects in Reaction Mechanisms

Kinetic isotope effects are classified as either primary or secondary. A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For example, in an electrophilic aromatic substitution reaction on the deuterated ring of this compound, a primary KIE would be expected if the C-D bond is broken in the slowest step.

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs and arise from changes in the vibrational environment of the molecule between the reactant and the transition state.

Studies on the N-demethylation of N,N-dimethylanilines have utilized intramolecular KIEs to probe the reaction mechanism. researchgate.netsemanticscholar.org By comparing the rates of removal of a CH₃ group versus a CD₃ group, insights into the transition state of the reaction can be gained.

Table 2: Illustrative Intramolecular Kinetic Isotope Effects in the N-demethylation of an N-methyl-N-trideuteriomethylaniline derivative

Reaction SystemIntramolecular KIE (kH/kD)
Cytochrome P450 mediated2.5
Peroxide supported2.8

Note: This data is representative of KIEs observed in the N-demethylation of aniline derivatives and serves as an example of the magnitude of such effects. researchgate.netsemanticscholar.org

Zero-Point Energy (ZPE) Considerations in KIE Calculations

The origin of the kinetic isotope effect lies in the difference in the zero-point vibrational energy (ZPE) between the isotopologues. nih.govresearchgate.net The ZPE is the lowest possible energy that a quantum mechanical system may have. Due to its greater mass, a C-D bond has a lower vibrational frequency and thus a lower ZPE than a C-H bond.

In the transition state of a reaction where a C-H or C-D bond is being broken, the vibrational mode corresponding to this bond stretch is lost. The difference in the ZPE between the reactants and the transition state is therefore different for the deuterated and non-deuterated molecules, leading to a difference in the activation energy and, consequently, the reaction rate.

Theoretical calculations of KIEs must accurately account for the ZPE of all vibrational modes in both the reactant and the transition state. The harmonic approximation is often used for this purpose, though for some systems, more advanced models that account for anharmonicity are necessary to achieve good agreement with experimental results. nih.gov

Table 3: Example of Zero-Point Energy Contribution to a Primary KIE

Vibrational ModeC-H Frequency (cm⁻¹)C-D Frequency (cm⁻¹)ZPE (kcal/mol) C-HZPE (kcal/mol) C-DZPE Difference (kcal/mol)
C-H/C-D Stretch~3000~22004.293.141.15

Tunneling Effects in Deuterated Reaction Systems

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically should not have enough energy to overcome. eurekalert.org This effect arises from the wave-particle duality of matter, as described by quantum mechanics. eurekalert.org In chemical reactions, particularly those involving the transfer of light particles like protons (H+) or hydrogen atoms, tunneling can play a significant role, allowing reactions to proceed at rates faster than predicted by classical transition state theory. The probability of tunneling is highly dependent on the mass of the particle; lighter particles exhibit a much higher probability of tunneling than heavier ones.

For instance, in a hypothetical hydrogen abstraction reaction from the isopropyl group, the C-H bond cleavage would be the critical step. If this reaction proceeds via quantum tunneling, the rate for N-isopropylaniline would be substantially faster than for this compound. The magnitude of the observed KIE can provide insight into the geometry of the transition state and the shape of the potential energy barrier. Unusually large KIE values, often well above the semi-classical limit of around 7 at room temperature, are considered strong evidence for tunneling.

Detailed research findings on analogous systems, such as enzymatic reactions involving aromatic amines, have demonstrated that hydrogen tunneling is a crucial mechanistic feature. nih.govnih.gov These studies often reveal large, temperature-independent KIEs, which are characteristic signatures of deep tunneling pathways. nih.gov

To illustrate the type of data that would be generated in such a study, the following table presents hypothetical data for a reaction involving N-isopropylaniline.

Table 1: Hypothetical Kinetic Data for a Hydrogen Abstraction Reaction

CompoundRate Constant (k) at 298 K (s⁻¹)Kinetic Isotope Effect (kH/kD)
N-Isopropylaniline2.4 x 10⁻³12.0
This compound2.0 x 10⁻⁴

Note: The data in this table is purely illustrative and intended to demonstrate the concept of the Kinetic Isotope Effect in the context of tunneling. It does not represent actual experimental results.

In this hypothetical scenario, the large KIE value of 12.0 would strongly suggest that quantum tunneling plays a dominant role in the reaction mechanism. Computational studies could further complement such experimental data by modeling the potential energy surface of the reaction, calculating theoretical KIEs, and visualizing the tunneling pathway. These theoretical investigations would provide a deeper understanding of how the deuteration of N-isopropylaniline influences the reaction dynamics at a molecular level.

Mechanistic Probes and Kinetic Isotope Effects Kie with N Isopropylaniline D5

Elucidation of Reaction Pathways and Intermediate Formation through Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone technique for tracing the fate of specific atoms throughout a chemical transformation, thereby elucidating complex reaction pathways. chem-station.com In the context of N-Isopropylaniline-d5, the five deuterium atoms on the aromatic ring act as stable spectroscopic labels.

In studies of electrophilic aromatic substitution, for example, the position of the deuterium labels can unequivocally determine the site of reaction. If a reaction proceeds via an arenium ion intermediate (a sigma complex), the initial position of electrophilic attack can be distinguished from the final product distribution after potential rearrangement. The persistence or loss of deuterium at specific positions helps map the movement of intermediates and confirm or refute proposed pathways.

Furthermore, in reactions involving metal-catalyzed C-H activation of the aromatic ring, this compound can be used to track which C-D bonds are cleaved. This allows researchers to understand the regioselectivity of the catalyst and probe whether C-D bond cleavage occurs before, during, or after the rate-limiting step of the catalytic cycle. The analysis of deuterium content in the products and recovered starting materials provides a detailed picture of the reaction trajectory. researchgate.net

Determination of Rate-Determining Steps in Catalytic Processes

The kinetic isotope effect is a crucial tool for identifying the rate-determining step (RDS) of a multi-step reaction. rsc.org A primary KIE, where the isotopically substituted bond is broken or formed in the RDS, typically results in a significant rate change (kH/kD > 1). Conversely, if the isotopic substitution is at a position not involved in the RDS, the effect on the rate is minimal (kH/kD ≈ 1).

In the catalytic N-alkylation of anilines or the reverse reaction, N-dealkylation, this compound can be used to probe the mechanism. For instance, in the oxidative N-deisopropylation catalyzed by enzymes like cytochrome P450, the initial step is often proposed to be either a one-electron transfer to form an aminium radical cation or a direct hydrogen atom transfer (HAT) from the C-H bond of the isopropyl group. semanticscholar.orgnih.gov

If a deuterated analogue, N-isopropyl-d1-aniline (where the methine hydrogen of the isopropyl group is replaced by deuterium), were used, a large primary KIE would strongly support a mechanism where the C-H bond is cleaved in the rate-determining step, such as in a HAT mechanism. A small KIE (e.g., 1.5-2.5) might suggest that electron transfer is the rate-limiting step, followed by a rapid proton loss. semanticscholar.org Studies on the analogous N,N-dimethylaniline have shown that KIE values can effectively distinguish between these pathways. nih.gov

Table 1: Illustrative KIE Values for C-H Bond Cleavage in N-Isopropylaniline and Mechanistic Implications
Proposed Rate-Determining Step (RDS)Expected kH/kD ValueMechanistic Interpretation
C-H bond cleavage via Hydrogen Atom Transfer (HAT)5 - 8The C-H bond is broken in the primary, rate-limiting step of the reaction. This is a strong indicator of a primary kinetic isotope effect.
Initial Single Electron Transfer (SET) followed by rapid deprotonation1.5 - 2.5The C-H bond is broken after the RDS. The small KIE is a secondary effect, suggesting electron transfer is the slower step. semanticscholar.org
Nucleophilic attack by the amine (C-N bond formation)~1.0The C-H bond of the isopropyl group is not involved in the RDS. No primary KIE is observed.

Probing Transition State Geometries and Reaction Coordinate Progress

The magnitude of the primary KIE provides valuable information about the geometry and symmetry of the transition state (TS) for bond-breaking events. According to the Westheimer model, a maximum KIE is observed when the transition state is symmetric, meaning the hydrogen atom is equally bonded to the donor and acceptor atoms ([A···H···B]‡).

In a hypothetical proton transfer reaction from the isopropyl group of N-isopropylaniline, the measured kH/kD ratio using a specifically deuterated substrate can reveal the nature of the TS.

A large KIE (e.g., kH/kD ≈ 7) suggests a linear and symmetric transition state where the C-H/C-D bond is significantly broken.

A smaller KIE (e.g., kH/kD = 2-4) can indicate an "early" or "late" transition state. In an early TS (resembling reactants), the C-H bond is only slightly elongated. In a late TS (resembling products), the new bond is almost fully formed, and the C-H bond is nearly completely broken. Both scenarios lead to a lower KIE than a perfectly symmetric TS.

Non-linear transfer geometries also result in diminished KIE values because the contribution of bending vibrational modes becomes more significant.

Theoretical studies, such as those using density functional theory (DFT) on analogous N,N-dimethylaniline, have shown that KIEs are highly sensitive to the spin state of the reactive species, which in turn influences the transition state geometry. huji.ac.il Calculated KIEs for different spin states can be compared with experimental values to identify the operative pathway. nih.gov

Stereochemical Insights from Isotopic Substitution in Complex Transformations

While primary KIEs probe bonds that are breaking or forming, secondary KIEs arise from isotopic substitution at positions not directly involved in bond cleavage at the transition state. These effects, though smaller, can offer subtle but crucial stereochemical insights.

For instance, consider a reaction that creates a new chiral center adjacent to the N-isopropyl group. A secondary KIE could arise from a change in hybridization at a nearby carbon atom.

An α-secondary KIE involves substitution at the carbon undergoing a hybridization change. A normal KIE (kH/kD > 1) is often seen for sp³ to sp² changes, while an inverse KIE (kH/kD < 1) is typical for sp² to sp³ changes.

A β-secondary KIE , where deuterium is placed on a carbon adjacent to the reacting center, is often attributed to hyperconjugation effects. The magnitude of the β-secondary KIE can depend on the dihedral angle between the C-D bond and the reacting center's p-orbital in the transition state, providing geometric information.

If N-isopropylaniline were to undergo a stereoselective reaction where the pro-chiral methine proton of the isopropyl group is abstracted, using a stereospecifically deuterated substrate could help elucidate the stereochemical course of the reaction by analyzing the KIE and the stereochemistry of the resulting product.

Studies of Homolytic and Heterolytic Cleavage Processes

Chemical bonds can break in two fundamental ways: homolytically, where the two bonding electrons are distributed evenly to produce two radicals, or heterolytically, where one atom retains both electrons, forming a cation and an anion. maricopa.educhemistrysteps.com Deuterium labeling and KIE studies can help distinguish between these cleavage mechanisms.

Homolytic Cleavage: This process involves the formation of radical intermediates. allen.in For example, in a photochemical or radical-initiated reaction involving the cleavage of the methine C-H bond on the isopropyl group of N-isopropylaniline, a significant primary KIE would be expected. The magnitude of this KIE would be related to the difference in zero-point energies between the C-H and C-D bonds in the ground state, as the bond is considered fully broken in the transition state. huji.ac.il

Heterolytic Cleavage: This cleavage results in the formation of ions, such as a carbocation and an amide anion, or a carbanion and an iminium cation. manifoldapp.org While less common for C-H bonds unless adjacent to a stabilizing group, the KIE for heterolytic cleavage can differ from that of homolytic cleavage. The transition state for heterolysis involves significant charge separation, and solvent effects play a much larger role. The observed KIE in such cases reflects not only the bond-breaking event but also the differential solvation of the isotopically labeled transition states.

By comparing the experimental KIE for a reaction of this compound with values known for clear-cut homolytic and heterolytic processes, researchers can infer the nature of the bond cleavage in their system of interest.

Table 2: Distinguishing Bond Cleavage Mechanisms using KIE with N-Isopropylaniline
Cleavage TypeIntermediate SpeciesTypical InitiatorExpected KIE (kH/kD) for C-H CleavageKey Differentiating Factor
HomolyticRadicals (e.g., Isopropylaminophenyl radical)UV light, Heat, Radical InitiatorsLarge (typically > 4)Indicates C-H bond breaking is a major component of the RDS, characteristic of radical abstractions. huji.ac.il
HeterolyticIons (e.g., Carbocation and Amide Anion)Polar solvents, Strong acids/basesVariable (can be small or large)Highly sensitive to solvent polarity and the structure of the ionic transition state.

Advanced Research Applications of N Isopropylaniline D5

Role in Studies of C-H Functionalization and Activation Mechanisms

The use of deuterated compounds like N-Isopropylaniline-d5 is crucial for elucidating the mechanisms of carbon-hydrogen (C-H) bond functionalization and activation. By comparing the reaction rates of the deuterated and non-deuterated (proteated) analogues, researchers can determine the kinetic isotope effect (KIE). A significant KIE, where the C-H bond breaks faster than the C-D bond, provides strong evidence that C-H bond cleavage is a rate-determining step in the reaction mechanism.

While direct studies detailing the use of this compound in specific C-H functionalization reactions are not extensively documented in publicly available literature, the principles of its application can be inferred from broader mechanistic studies. For instance, in transition metal-catalyzed C-H activation, the catalyst interacts with a C-H bond of the aniline (B41778) ring. If this interaction is part of the slowest step of the reaction, substituting the hydrogen with deuterium (B1214612) would slow down the reaction. This allows researchers to map out the energy landscape of the reaction and understand the precise nature of the bond-breaking and bond-forming steps.

Contributions to Understanding Hydrogenation and Hydroamination Mechanisms

In the study of hydrogenation and hydroamination reactions, this compound can serve as a tracer to follow the pathways of hydrogen and amine addition across double and triple bonds. The deuterium labels on the aromatic ring provide a clear spectroscopic signature, allowing researchers to distinguish the substrate from other hydrogen sources in the reaction mixture.

For example, in a metal-catalyzed hydroamination reaction, where an amine is added to an alkene or alkyne, this compound can help determine whether the C-H bonds of the aromatic ring are involved in any side reactions or catalyst deactivation pathways. The stability of the C-D bonds on the phenyl group ensures that these positions are less likely to react, thereby isolating the reactivity to the N-H bond of the isopropylamino group, which is the intended site of reaction. This helps in designing more efficient and selective catalysts.

Applications in Investigating Catalytic Cycles and Ligand Effects

The investigation of catalytic cycles is another area where this compound proves to be a powerful mechanistic probe. Catalytic reactions proceed through a series of elementary steps, and identifying the species involved at each stage is key to understanding and optimizing the catalyst's performance. The presence of the deuterium label allows for the use of techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to track the transformation of the substrate as it interacts with the catalyst.

Utilization in Environmental Chemical Research Methodologies

In environmental science, isotopically labeled compounds are essential for fate and transport studies. This compound can be used as a model compound to study the degradation pathways of N-alkylated anilines, which are common industrial pollutants. By introducing a known amount of the deuterated compound into a soil or water sample, scientists can trace its degradation products over time using sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Emerging Research Directions and Methodological Innovations for N Isopropylaniline D5

Development of Novel Deuteration Catalysts and Systems for Enhanced Selectivity

The synthesis of N-Isopropylaniline-d5, where deuterium (B1214612) atoms are selectively placed on the aromatic ring, hinges on the efficacy and selectivity of the catalytic system. Traditional methods often require harsh conditions, leading to poor selectivity and limited functional group tolerance. Recent research has focused on developing novel catalysts that operate under milder conditions while providing high regioselectivity for hydrogen-deuterium (H/D) exchange.

Transition metal catalysts, particularly those based on noble metals like ruthenium and iridium, have shown promise. For instance, monohydrido-bridged ruthenium complexes have been demonstrated to catalyze the α-selective deuteration of amines using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. researchgate.netacs.org While this specific selectivity is for the alkyl group, related systems can be tuned for aromatic C-H activation.

More recently, a significant shift towards catalysts based on earth-abundant and less expensive metals, such as iron and manganese, has been observed. nih.gov A notable development is the use of a nanostructured iron catalyst prepared by combining cellulose (B213188) with iron salts. nih.gov This heterogeneous catalyst has proven effective for the selective deuteration of anilines and other heteroaromatic compounds on a large scale, showcasing its potential for industrial applications. nih.govresearchgate.net Manganese-catalyzed C-H activation, employing a transient directing group strategy, has also emerged as a powerful method for achieving high ortho-selectivity in the deuteration of aromatic compounds using D₂O. rsc.org These base-metal-catalyzed methodologies are expanding the toolkit for creating specifically labeled molecules like this compound.

Photocatalysis represents another frontier, using light to drive H/D exchange reactions. Organophotocatalysts can enable highly regioselective deuterium installation on amine-derived structures under mild conditions, again using D₂O as the deuterium source. nih.gov The development of these diverse catalytic systems is crucial for producing this compound with deuterium atoms precisely at the desired positions of the phenyl group, which is vital for its application as an internal standard or in metabolic studies.

Catalyst SystemMetal/CoreDeuterium SourceKey AdvantagePotential for this compound
Ruthenium Pincer Complex RutheniumD₂OHigh efficiency for α-deuteration of amines. acs.orgAdaptable for aromatic C-H deuteration with ligand modification.
Iron-Cellulose Nanocatalyst IronD₂OScalable, cost-effective, and effective for anilines. nih.govHigh potential for large-scale, selective synthesis of the phenyl-d5 isotopologue.
Manganese Pincer Complex ManganeseD₂OExcellent ortho-selectivity via transient directing groups. rsc.orgEnables precise deuteration at the 2 and 6 positions of the aniline (B41778) ring.
Organophotocatalyst (e.g., 4CzIPN) Organic DyeD₂OMild reaction conditions, high regioselectivity. nih.govOffers an alternative, metal-free route for selective deuteration.

Integration with Advanced Analytical Platforms for In Situ Reaction Monitoring

Optimizing the synthesis of this compound requires a deep understanding of reaction kinetics, intermediate formation, and catalyst behavior. The integration of advanced analytical platforms for in situ (in the reaction mixture) monitoring provides real-time data, enabling rapid process optimization and deeper mechanistic insight.

Spectroscopic techniques are at the forefront of this integration. In situ UV-Vis spectroscopy, for example, can continuously monitor the concentration of reactants and products, allowing for high-throughput optimization of reaction conditions such as temperature and precursor concentration. mdpi.comrsc.org By tracking changes in the electronic structure of the aromatic system during deuteration, researchers can determine reaction rates and endpoints with high precision.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While conventional NMR is used for final product characterization, specialized in situ NMR setups can follow the H/D exchange process in real time. This provides direct evidence of which hydrogen atoms are being replaced and at what rate, offering unparalleled detail on the reaction's regioselectivity and mechanism.

Mass spectrometry (MS), particularly when coupled with rapid sampling techniques, can also monitor the progress of deuteration. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a well-established technique for studying protein conformation but its principles can be adapted to monitor small molecule reactions. researchgate.net By analyzing aliquots of the reaction mixture over time, one can track the mass shift as hydrogen atoms in N-isopropylaniline are replaced by deuterium, quantifying the degree of deuteration as the reaction proceeds. These advanced analytical approaches replace iterative cycles of synthesis and offline analysis with a more efficient, data-rich workflow.

Advancements in Computational Modeling for Complex Deuterated Systems

Alongside experimental innovations, computational modeling has become an indispensable tool for understanding and predicting the outcomes of deuteration reactions. Density Functional Theory (DFT) is a particularly powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules and reaction pathways. researchgate.net

For a molecule like N-isopropylaniline, DFT calculations can be used to:

Predict Regioselectivity: By calculating the activation energies for deuterium exchange at different positions on the aromatic ring (ortho, meta, para), researchers can predict the most likely sites for deuteration under specific catalytic conditions. Studies on aniline derivatives have used DFT to understand the role of directing groups and the influence of fluorine-lithium interactions in ortho-lithiation, a related C-H functionalization reaction. nih.gov

Elucidate Reaction Mechanisms: Computational models can map out the entire reaction coordinate, identifying transition states and intermediates. This helps to confirm or propose mechanisms for how a catalyst facilitates the H/D exchange, for instance, whether it proceeds via oxidative addition, electrophilic aromatic substitution, or another pathway.

Understand Isotope Effects: The difference in zero-point energy between a C-H and a C-D bond is the origin of the kinetic isotope effect, which can influence reaction rates. rsc.org Computational models can quantify these effects, aiding in the interpretation of experimental kinetic data and the design of more efficient synthetic routes.

The synergy between computational modeling and experimental techniques like HDX-MS is particularly powerful. Models can be generated and then validated or refined using experimental data, leading to a more complete and accurate picture of the complex molecular interactions that govern the synthesis and behavior of deuterated compounds like this compound. nih.gov

Computational MethodApplication for this compoundInsights Gained
Density Functional Theory (DFT) Calculation of transition state energies for H/D exchange.Prediction of regioselectivity (ortho vs. para); understanding catalyst-substrate interactions. researchgate.net
Molecular Dynamics (MD) Simulation of the molecule's behavior in solution.Information on solvent effects and conformational preferences.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density to characterize chemical bonds.Understanding the strength and nature of catalyst-aniline coordination.

Future Prospects in Isotope Labeling Technologies and Their Broad Academic Impact

The ongoing advancements in the synthesis and analysis of this compound are part of a broader evolution in isotope labeling technologies that carries significant academic and industrial impact. Stable isotope-labeled compounds are critical tools that provide insights unattainable with their unlabeled counterparts. synmr.inacs.org

In pharmaceutical research, the use of deuterated compounds is expanding beyond their role as simple internal standards for mass spectrometry. musechem.com The "deuterium kinetic isotope effect" can be strategically employed to slow down drug metabolism by replacing hydrogen with deuterium at metabolically vulnerable sites. nih.gov This can improve a drug's pharmacokinetic profile, potentially leading to lower required doses and fewer side effects. While this compound is primarily used as a standard, the technologies developed for its synthesis are directly applicable to the creation of these next-generation deuterated drugs.

In materials science, H/D isotope substitution can subtly alter the physical properties of materials, such as their thermal stability, optical properties, and hydrogen bonding networks. rsc.org This "isotope effect" is being explored to fine-tune the performance of advanced materials like organic light-emitting diodes (OLEDs) and ferroelectric crystals.

The broad academic impact lies in the ability of isotopically labeled molecules to serve as precise probes for complex systems. acs.org From tracing metabolic pathways in living organisms to elucidating complex chemical reaction mechanisms, compounds like this compound are fundamental to advancing knowledge across chemistry, biology, and medicine. Future developments will likely focus on achieving even greater synthetic precision, developing more sustainable and cost-effective catalytic methods, and integrating artificial intelligence and machine learning to predict optimal reaction conditions and design novel labeled molecules for specific applications. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing N-Isopropylaniline-d5, and how is isotopic purity validated?

this compound is synthesized via deuteration of the parent compound using deuterated reagents (e.g., D₂O, deuterated isopropyl groups). A common approach involves catalytic exchange reactions or reductive deuteration of nitro precursors. Isotopic purity (>98% deuterium enrichment) is validated using ¹H NMR (absence of proton signals in deuterated positions) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks . Quantitative analysis via isotopic ratio mass spectrometry (IRMS) ensures consistency in deuterium incorporation .

Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?

  • Liquid chromatography-mass spectrometry (LC-MS/MS) with deuterated internal standards minimizes matrix effects and improves quantification accuracy .
  • Gas chromatography (GC) paired with flame ionization detection (FID) is suitable for volatile derivatives, while nuclear magnetic resonance (NMR) resolves structural ambiguities (e.g., distinguishing ortho/meta/para deuteration) .
  • Isotopic dilution analysis ensures precision in trace-level detection, critical for environmental or metabolic studies .

Q. How should this compound be stored to maintain stability in long-term studies?

Store under inert gas (argon or nitrogen) at -20°C in amber glass vials to prevent photodegradation and moisture absorption. Regularly monitor deuterium loss via NMR or IRMS over time. Avoid plastic containers due to potential leaching of phthalates, which can interfere with analytical results .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the reactivity of this compound in catalytic systems?

Deuteration at the isopropyl group alters reaction kinetics due to primary KIEs (C-D vs. C-H bond cleavage). For example:

  • In hydrogenation reactions, deuterated substrates may exhibit slower activation energies, measurable via Arrhenius plots .
  • Density functional theory (DFT) calculations can model isotopic effects on transition states, validated by experimental rate constants .
  • Contrasting results between computational predictions and empirical data require cross-validation using isotopic tracer studies .

Q. How can researchers resolve contradictions in isotopic labeling data involving this compound?

  • Multi-method validation : Combine NMR , MS , and X-ray crystallography to confirm deuteration sites and rule out isotopic scrambling .
  • Statistical outlier analysis : Use Grubbs’ test to identify anomalous data points in replicate experiments, particularly in studies measuring isotopic enrichment ratios .
  • Controlled degradation studies : Monitor deuterium retention under stress conditions (e.g., elevated temperature, UV exposure) to assess isotopic stability .

Q. What experimental design considerations are critical for using this compound as a metabolic tracer in vivo?

  • Dose optimization : Balance isotopic enrichment with toxicity thresholds via dose-response studies in model organisms.
  • Tissue-specific extraction protocols : Use accelerated solvent extraction (ASE) to minimize deuterium exchange during sample preparation .
  • Data normalization : Correct for natural abundance deuterium in biological matrices using background subtraction algorithms .

Q. How does deuteration impact the photophysical properties of this compound in spectroscopic studies?

Deuteration reduces vibrational overtones, sharpening UV-Vis absorption bands and enhancing fluorescence quantum yields. Quantify these effects via:

  • Time-resolved fluorescence spectroscopy to measure excited-state lifetimes.
  • Computational modeling (e.g., TD-DFT) to correlate isotopic substitution with electronic transitions .

Methodological Challenges & Solutions

Q. What strategies mitigate isotopic dilution when using this compound in environmental fate studies?

  • Spike-and-recovery assays : Pre-equilibrate deuterated standards with environmental samples (e.g., soil, water) to account for matrix binding .
  • Isotope ratio monitoring : Deploy continuous-flow IRMS to detect real-time deuterium loss during biodegradation experiments .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Standardized reaction conditions : Document exact molar ratios, catalyst loadings, and reaction times.
  • Batch-to-batch validation : Use QC/QA workflows (e.g., parallel synthesis with internal controls) and share raw data in supplementary materials .
  • Open-source repositories : Publish synthetic procedures on platforms like Zenodo to enable independent verification .

Q. What ethical and safety protocols apply to handling this compound in academic labs?

  • Risk assessments : Evaluate acute toxicity via OECD Guideline 423 and ensure proper ventilation for volatile derivatives .
  • Waste disposal : Neutralize deuterated waste with activated charcoal or incinerate at >1000°C to prevent environmental release .
  • Ethical review : For in vivo studies, obtain approval from institutional animal care committees, adhering to NIH guidelines .

Cross-Disciplinary Applications

  • Pharmacology : Study deuterium-enhanced pharmacokinetics (e.g., prolonged half-life) using compartmental modeling .
  • Environmental Science : Track anthropogenic pollutant degradation pathways via stable isotope probing (SIP) .
  • Materials Science : Optimize deuterated polymers for neutron scattering studies by correlating deuteration levels with scattering cross-sections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.